![molecular formula C21H17FN4O B251521 N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide](/img/structure/B251521.png)
N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide involves the generation of singlet oxygen upon exposure to light. Singlet oxygen is a highly reactive species that can damage cellular components such as DNA, proteins, and lipids. In photodynamic therapy, singlet oxygen generated by this compound can selectively destroy cancer cells while sparing healthy cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and good biocompatibility in vitro and in vivo studies. It has also been shown to accumulate selectively in cancer cells, making it a promising candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide in lab experiments include its high selectivity, low toxicity, and good biocompatibility. However, its limitations include its susceptibility to photobleaching and the need for light activation, which can limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide. These include the development of more efficient synthesis methods, the optimization of its photophysical properties, the exploration of its potential applications in other fields such as optoelectronics and sensing, and the development of more advanced photodynamic therapy protocols using this compound.
In conclusion, this compound is a promising compound with potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research and development of this compound can lead to the discovery of new and innovative applications in the future.
Synthesemethoden
The synthesis method of N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide involves the reaction between 3,5-dimethylbenzoic acid, 4-fluoroaniline, and benzotriazole in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction yields the desired compound, which can be purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]-3,5-dimethylbenzamide has been extensively studied for its potential applications in various fields such as photodynamic therapy, fluorescent probes, and organic electronics. In photodynamic therapy, this compound can be used as a photosensitizer to selectively destroy cancer cells. In fluorescent probes, it can be used to detect the presence of specific molecules in biological systems. In organic electronics, it can be used as a material for the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Eigenschaften
Molekularformel |
C21H17FN4O |
---|---|
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
N-[2-(4-fluorophenyl)benzotriazol-5-yl]-3,5-dimethylbenzamide |
InChI |
InChI=1S/C21H17FN4O/c1-13-9-14(2)11-15(10-13)21(27)23-17-5-8-19-20(12-17)25-26(24-19)18-6-3-16(22)4-7-18/h3-12H,1-2H3,(H,23,27) |
InChI-Schlüssel |
HDQFSHSYQBKACB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)C |
Kanonische SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC3=NN(N=C3C=C2)C4=CC=C(C=C4)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.